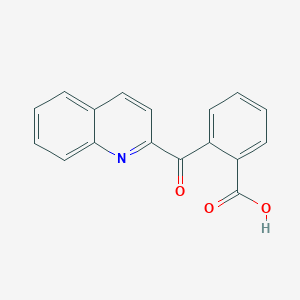
3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,3'-(((2-Hidroxinaptalen-1-il)metil)azanediil)dipropanonitrilo normalmente implica reacciones multicomponente (RMC). Un método eficiente es la síntesis en una sola olla catalizada por acetato de amonio. Este método utiliza β-naftol, aldehído y 1H-pirazol-5(4H)-ona como materiales de partida. La reacción se lleva a cabo en etanol con acetato de amonio como catalizador, lo que da como resultado altos rendimientos y un proceso de trabajo simple .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, los principios de las RMC y el uso de catalizadores fácilmente disponibles como el acetato de amonio sugieren que la producción escalable es factible. El uso de reactivos económicos y accesibles apoya aún más el potencial para la síntesis a escala industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,3'-(((2-Hidroxinaptalen-1-il)metil)azanediil)dipropanonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo de naftaleno se puede oxidar para formar quinonas.
Reducción: Los grupos nitrilo se pueden reducir a aminas en condiciones apropiadas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en los grupos nitrilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador metálico (por ejemplo, paladio sobre carbón).
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en reacciones de sustitución, a menudo en condiciones básicas.
Productos Principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y compuestos reducidos relacionados.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3,3'-(((2-Hidroxinaptalen-1-il)metil)azanediil)dipropanonitrilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,3'-(((2-Hidroxinaptalen-1-il)metil)azanediil)dipropanonitrilo involucra su interacción con varios objetivos moleculares y vías:
Comparación Con Compuestos Similares
Compuestos Similares
Bases de Mannich de Naptalen-2-ol: Estos compuestos comparten un núcleo de naftaleno similar y se utilizan en la síntesis de varios heterociclos.
Derivados de Pirazolona: Compuestos como el 4-[(2-hidroxinaftalen-1-il)(fenil)metil]-3-metil-1H-pirazol-5-ol tienen características estructurales y actividades biológicas similares.
Singularidad
3,3'-(((2-Hidroxinaptalen-1-il)metil)azanediil)dipropanonitrilo destaca por su combinación única de un anillo de naftaleno con una unidad dipropanonitrilo, lo que ofrece una reactividad química distinta y posibles aplicaciones en varios campos. Su capacidad para experimentar diversas reacciones químicas y sus prometedoras actividades biológicas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
6641-91-4 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2 |
Clave InChI |
SNOGRGOFZKIKHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




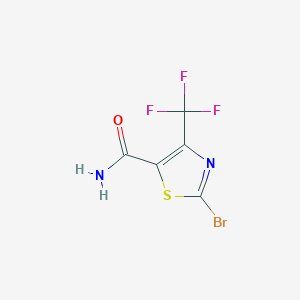
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
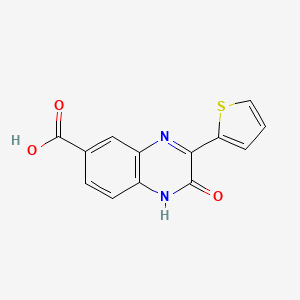

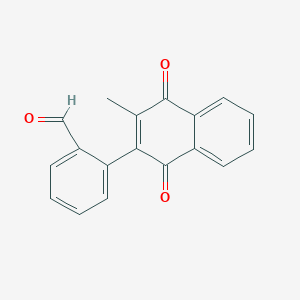

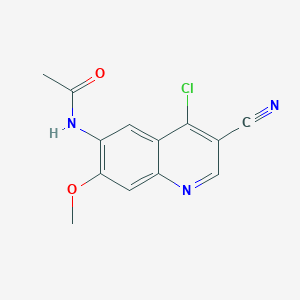


![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
